7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
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Overview
Description
7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is a versatile compound used in various fields of scientific research. It is known for its unique spirocyclic structure, which contributes to its stability and reactivity. This compound is often utilized as a building block in organic synthesis and has applications in medicinal chemistry, material science, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of Functional Groups: Functional groups such as the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid group are introduced through subsequent reactions. These steps may involve the use of reagents like tert-butyl chloroformate and various acids or bases to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Substitution reactions can occur at various positions on the spirocyclic core, allowing for the introduction of different substituents. Common reagents for these reactions include halides, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic structures.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: It has applications in medicinal chemistry for the design and synthesis of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
- 7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
Uniqueness
7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both the tert-butoxycarbonyl protecting group and the carboxylic acid group. This combination of features makes it a valuable building block in organic synthesis and a versatile compound for various scientific applications.
Properties
Molecular Formula |
C13H20N2O5 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)20-11(19)15-5-4-13(7-15)8(9(16)17)6-14-10(13)18/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
DQTUUKQMHSAXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C(=O)O |
Origin of Product |
United States |
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